molecular formula C9H14N2O4 B1379857 Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate CAS No. 1418117-73-3

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Cat. No.: B1379857
CAS No.: 1418117-73-3
M. Wt: 214.22 g/mol
InChI Key: AOGHVJBCZKKSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is a chemical compound with the molecular formula C9H14N2O4 It is known for its unique structure, which includes an imidazolidinyl ring substituted with a methyl group and two oxo groups

Preparation Methods

The synthesis of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-bromopropanoate with 4-methyl-2,5-dioxoimidazolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidinyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)butanoate: This compound has a similar structure but with a butanoate group instead of a propanoate group, leading to different chemical and biological properties.

    Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)acetate:

    Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)hexanoate: This compound has a longer carbon chain, influencing its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-15-6(12)4-5-9(2)7(13)10-8(14)11-9/h3-5H2,1-2H3,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGHVJBCZKKSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(C(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate
Reactant of Route 4
Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.